molecular formula C13H19N5O3 B11670106 N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B11670106
M. Wt: 293.32 g/mol
InChI Key: ACKQIGDAARYYKG-UHFFFAOYSA-N
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Description

N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a chemical compound known for its significant pharmacological properties. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound has been studied for its potential analgesic and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide typically involves the reaction of a purine derivative with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its analgesic and anti-inflammatory properties, making it a candidate for pain management and treatment of inflammatory diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is involved in the sensation of pain and inflammation. By blocking this channel, the compound can reduce pain and inflammation. Additionally, it inhibits phosphodiesterases (PDEs) 4B/7A, which play a role in inflammatory responses .

Properties

Molecular Formula

C13H19N5O3

Molecular Weight

293.32 g/mol

IUPAC Name

N-butyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C13H19N5O3/c1-4-5-6-14-9(19)7-18-8-15-11-10(18)12(20)17(3)13(21)16(11)2/h8H,4-7H2,1-3H3,(H,14,19)

InChI Key

ACKQIGDAARYYKG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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